1-Acetylcyclopropanecarboxylic acid

Synthetic Chemistry Annulation Reactions Cyclopropylcarbinols

1-Acetylcyclopropanecarboxylic acid (CAS 56172-71-5) is a C6H8O3 cyclopropane derivative featuring a 1-acetyl and a 1-carboxylic acid substituent. This compound serves as a versatile intermediate in organic synthesis, particularly for preparing biologically active molecules due to its structural rigidity and compatibility with diverse functional groups.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 56172-71-5
Cat. No. B1355475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylcyclopropanecarboxylic acid
CAS56172-71-5
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC1)C(=O)O
InChIInChI=1S/C6H8O3/c1-4(7)6(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9)
InChIKeyJIOYLBIVCRZUEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylcyclopropanecarboxylic Acid (CAS 56172-71-5) Sourcing Guide for Research & Industrial Use


1-Acetylcyclopropanecarboxylic acid (CAS 56172-71-5) is a C6H8O3 cyclopropane derivative featuring a 1-acetyl and a 1-carboxylic acid substituent . This compound serves as a versatile intermediate in organic synthesis, particularly for preparing biologically active molecules due to its structural rigidity and compatibility with diverse functional groups . Its molecular weight is 128.13 g/mol .

Why Generic Cyclopropane Carboxylic Acids Cannot Substitute for 1-Acetylcyclopropanecarboxylic Acid (CAS 56172-71-5)


In-class substitution is precluded by the specific reactivity profile imparted by the geminal arrangement of acetyl and carboxylic acid groups on the cyclopropane ring. This unique 1,1-disubstitution pattern enables distinct chemical transformations, such as annulation reactions to form cyclopropylcarbinols , that are not accessible with simpler analogs like cyclopropanecarboxylic acid or its 2-substituted isomers . Furthermore, its established role as a key intermediate in specific synthetic pathways, such as the preparation of Marizomib intermediates , highlights its non-interchangeable nature in complex, target-oriented syntheses.

1-Acetylcyclopropanecarboxylic Acid (CAS 56172-71-5): Evidence-Based Differentiation & Selection Guide


Unique Reactivity in Annulation Reactions for Cyclopropylcarbinol Synthesis

Unlike simpler cyclopropane carboxylic acids, 1-acetylcyclopropanecarboxylic acid can be used to produce cyclopropanol, which subsequently undergoes an annulation reaction to form cyclopropylcarbinols . This reaction pathway is not reported for the parent compound, cyclopropanecarboxylic acid, or for its 2-acetyl isomer , demonstrating a unique synthetic utility.

Synthetic Chemistry Annulation Reactions Cyclopropylcarbinols

Established Intermediate in the Synthesis of a Key Marizomib Precursor

1-Acetylcyclopropane-1-carboxylic acid is explicitly claimed as a key intermediate in a patented preparation method for Marizomib intermediates . This establishes a direct link to a specific, high-value pharmaceutical target. In contrast, closely related esters like ethyl 1-acetylcyclopropanecarboxylate are employed in alternative synthetic pathways, such as the preparation of vitamin D carboxylates , highlighting divergent applications based on the free acid vs. ester functionality.

Medicinal Chemistry Proteasome Inhibitors Drug Synthesis

Direct Precursor for Chiral Amide Synthesis via Amide Coupling

A documented synthetic route utilizes 1-acetylcyclopropane-1-carboxylic acid in a condensation reaction with 1(R)-phenylethylamine to yield a chiral amide [1]. This specific application leverages the compound's free carboxylic acid group for direct amide bond formation. This is a distinct functional requirement compared to its ester analogs (e.g., methyl or ethyl esters), which would necessitate an additional hydrolysis step prior to amide coupling, thereby reducing overall synthetic efficiency [2].

Chiral Resolution Amide Synthesis Organic Synthesis

1-Acetylcyclopropanecarboxylic Acid (CAS 56172-71-5): Optimal Research & Industrial Application Scenarios


Synthesis of Cyclopropylcarbinols via Annulation

This compound is the required starting material for a specific synthetic sequence where it is first converted to cyclopropanol, which then undergoes an annulation reaction to yield cyclopropylcarbinols . This pathway is unique to this 1,1-disubstituted cyclopropane carboxylic acid .

Medicinal Chemistry: Key Intermediate for Marizomib Analogs

As a patented intermediate, 1-acetylcyclopropanecarboxylic acid is essential for researchers synthesizing Marizomib or related proteasome inhibitors . Its use ensures adherence to published synthetic protocols and facilitates the generation of target molecules with the correct structural features .

Chiral Pool Synthesis: Direct Preparation of Chiral Amides

The free carboxylic acid functionality allows for direct amide bond formation with chiral amines, such as 1(R)-phenylethylamine, to produce diastereomeric amides for chiral resolution or as chiral building blocks [1]. This application is more efficient than using an ester analog, which would require prior hydrolysis [1].

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